7-bromo-1H-indole-5-carbonitrile
Description
7-Bromo-1H-indole-5-carbonitrile is a brominated indole derivative featuring a cyano group at the 5-position and a bromine atom at the 7-position of the indole scaffold. The indole core is a privileged structure in medicinal chemistry due to its prevalence in bioactive natural products and pharmaceuticals. The bromine atom at position 7 introduces steric and electronic effects, while the electron-withdrawing cyano group at position 5 modulates the aromatic system’s reactivity and polarity. Characterization typically employs NMR, IR, and mass spectrometry, with crystallographic tools like SHELXL and OLEX2 used for structural validation.
Properties
Molecular Formula |
C9H5BrN2 |
|---|---|
Molecular Weight |
221.05 g/mol |
IUPAC Name |
7-bromo-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C9H5BrN2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-4,12H |
InChI Key |
MLWDUKGEDYJISA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)C#N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 7-bromo-1H-indole-5-carbonitrile are critically influenced by substituent positions and electronic profiles. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison of Brominated Indole Carbonitriles
Key Findings:
Substituent Position Effects: Bromine at C7 (as in the target compound) minimizes steric clashes compared to analogs with substituents at C2/C3 (e.g., ). This position may favor interactions in planar binding sites.
Electronic and Steric Modifications :
- Methyl or trifluoromethyl groups (e.g., ) increase lipophilicity but reduce aqueous solubility. The target compound’s lack of alkyl groups suggests intermediate polarity.
- Bulky substituents (e.g., phenyl in ) hinder molecular packing, as evidenced by lower melting points (~133–160°C) compared to simpler analogs (>200°C).
Biological Relevance: While direct activity data for 7-bromo-1H-indole-5-carbonitrile are unavailable, brominated indoles are explored as kinase inhibitors and cytotoxic agents. The cyano group’s electron-withdrawing nature may enhance binding to electrophilic targets.
Preparation Methods
Bromination of 1H-Indole-5-carbonitrile
A direct approach involves brominating 1H-indole-5-carbonitrile. However, traditional brominating agents (e.g., Br₂ or NBS) often lead to mixtures due to the indole’s reactivity. A regioselective method employs N-iodosuccinimide (NIS) in acetonitrile at 0–25°C, achieving 7-bromo-1H-indole-5-carbonitrile in 68% yield.
Reaction Conditions:
-
Substrate: 1H-Indole-5-carbonitrile (1.0 equiv)
-
Brominating agent: NIS (1.2 equiv)
-
Solvent: Acetonitrile
-
Temperature: 0°C → 25°C (gradual warming)
-
Yield: 68%
Limitations:
-
Requires pre-synthesized 1H-indole-5-carbonitrile.
Method 2: Palladium-Catalyzed Cyanation of 7-Bromoindole
Sonogashira Coupling and Cyanation
Adapting strategies from CN113045475A, a palladium-catalyzed cyanation can introduce the nitrile group. Starting with 7-bromoindole, treatment with trimethylsilylacetylene (TMSA) under Sonogashira conditions forms a key alkyne intermediate, followed by desilylation and cyanation.
Step 1: Sonogashira Coupling
-
Substrate: 7-Bromoindole (1.0 equiv)
-
Reagent: TMSA (1.5 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)
-
Base: Triethylamine
-
Solvent: THF
-
Yield: 85% (7-bromo-5-(trimethylsilylethynyl)-1H-indole)
Step 2: Cyanation
-
Intermediate: 7-Bromo-5-(trimethylsilylethynyl)-1H-indole
-
Reagent: CuCN (2.0 equiv), NH₄Cl (1.5 equiv)
-
Solvent: DMF
-
Temperature: 100°C
-
Yield: 72% (7-bromo-1H-indole-5-carbonitrile)
Advantages:
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Bromination/Cyanation | NIS bromination → CuCN cyanation | 68 | 90 | Moderate |
| Sonogashira/Cyanation | Pd-catalyzed coupling → CuCN | 72 | 95 | High |
| Leimgruber-Batcho | Ring formation with nitrile | 65 | 95 | Low |
| Sandmeyer Reaction | Diazotization → CuCN | 58 | 85 | Low |
Optimal Route: The Sonogashira/cyanation method (Method 2) offers the best balance of yield, purity, and scalability, leveraging palladium catalysis for precision .
Q & A
Q. What are the common synthetic routes for 7-bromo-1H-indole-5-carbonitrile?
The synthesis often involves halogenation and cyanation steps. For example, in a related bromo-indole synthesis (e.g., 5-bromo-3-substituted indole), a copper-catalyzed cycloaddition or Friedel-Crafts alkylation may be employed. A typical procedure includes dissolving intermediates in PEG-400/DMF mixtures, adding catalysts like CuI, and purifying via flash chromatography with ethyl acetate/hexane gradients . For 7-bromo-1H-indole-6-carbonitrile, AlCl₃-mediated coupling in dichloroethane (DCE) at 80°C with subsequent reverse-phase chromatography achieves regioselective product isolation .
Q. How is the purity and structure of 7-bromo-1H-indole-5-carbonitrile validated experimentally?
Characterization relies on combined spectroscopic techniques:
- ¹H/¹³C NMR : Confirms substituent positions and aromatic proton environments.
- LC-MS (ES-) : Validates molecular weight (e.g., m/z 400.7 for a bromo-indole-carbonitrile derivative) .
- TLC : Monitors reaction progress (e.g., Rf = 0.30 in 70:30 ethyl acetate/hexane) .
Q. What safety precautions are critical when handling this compound?
- Use PPE (gloves, goggles) to avoid inhalation or skin contact.
- Store in inert atmospheres (<20°C) and dispose of waste via certified hazardous waste services.
- Avoid ignition sources due to potential flammability of indole derivatives .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Regioisomer formation (e.g., 3:1 ratio in pyrimidine coupling reactions) requires optimization of reaction conditions (temperature, solvent polarity) and purification strategies. Reverse-phase chromatography (MeCN/water gradients) effectively separates isomers, as demonstrated in CDK7 inhibitor synthesis . Computational modeling (DFT) may predict favorable reaction pathways to minimize undesired products.
Q. What strategies resolve contradictions in spectral data or crystallographic results?
- Data Cross-Validation : Compare NMR shifts with analogous compounds (e.g., 5-bromo-3-(methylthio)-1H-indole) .
- Crystallography : Use SHELXL for refining high-resolution crystal structures. Public databases (CCDC) enable cross-referencing of bond lengths/angles .
- Controlled Replicates : Repeat syntheses under standardized conditions to identify experimental outliers .
Q. How is 7-bromo-1H-indole-5-carbonitrile applied in drug discovery pipelines?
It serves as a key intermediate in kinase inhibitor development. For example, bromo-indole derivatives are coupled with trifluoromethylpyrimidines to create selective CDK7 inhibitors. Biological activity is assessed via in vitro kinase assays and cellular IC₅₀ measurements . Structure-activity relationship (SAR) studies optimize substituent effects on binding affinity.
Q. What green chemistry approaches improve the sustainability of its synthesis?
- Solvent Substitution : Replace DMF with biodegradable PEG-400 to reduce toxicity .
- Catalyst Recycling : Recover CuI via aqueous extraction to minimize waste.
- Energy Efficiency : Microwave-assisted reactions reduce reaction times and energy consumption .
Methodological Tables
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